6-Butylpyrimidine-2,4(1H,3H)-dione

Antimicrobial DHFR inhibition Pneumocystis carinii

SAR studies on pyrimidinediones require structurally defined reference compounds to control for alkyl chain-dependent effects on permeability and target engagement. 6-Butylpyrimidine-2,4(1H,3H)-dione addresses this need with: • DHFR IC50 = 12,000 nM - a reproducible low-potency benchmark for assay validation • cLogP ~1.2-1.5 - enables controlled lipophilicity comparisons in PAMPA/Caco-2 permeability studies • ≥97% purity with batch-specific QC; shipped ambient, sealed dry

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B1279560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Butylpyrimidine-2,4(1H,3H)-dione
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)NC(=O)N1
InChIInChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(11)10-8(12)9-6/h5H,2-4H2,1H3,(H2,9,10,11,12)
InChIKeyUHODQYFUUAKCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Butylpyrimidine-2,4(1H,3H)-dione Selection Guide


6-Butylpyrimidine-2,4(1H,3H)-dione (CAS 116137-73-6; molecular formula C₈H₁₂N₂O₂, MW 168.19) is a pyrimidine-2,4-dione derivative characterized by a butyl substituent at the 6-position of the heterocyclic ring [1]. This substitution imparts increased lipophilicity relative to unsubstituted pyrimidinediones, which can influence membrane permeability and target engagement in cellular assays . The compound is available from commercial suppliers at purities typically ranging from 95% to 97% [1]. Its applications in research span antimicrobial evaluation, antiproliferative screening, and structure-activity relationship (SAR) studies within the pyrimidinedione pharmacophore class.

Scaffold for antimicrobial, antiproliferative, and SAR studies
Increased lipophilicity supports cell permeability research
Research-grade purity for reproducible assay workflows

Why 6-Butylpyrimidine-2,4(1H,3H)-dione Is Not Substitutable


The assumption that any 6-alkyl substituted pyrimidinedione will exhibit equivalent biological activity is invalid. Alkyl chain length at the 6-position critically modulates physicochemical properties (cLogP, aqueous solubility) and, consequently, in vitro potency and cell-based efficacy [1]. For instance, studies on pyrimidine-2,4-dione-based P2X7 receptor antagonists demonstrate that modifications to the core scaffold, including substituent variations, produce IC50 values spanning three orders of magnitude (from >1000 nM to 10 nM), underscoring that seemingly minor structural changes profoundly impact target engagement [1]. Substituting a 6-butyl analog with a 6-methyl or 6-ethyl derivative may therefore lead to dramatically different biological outcomes, invalidating cross-study comparisons and experimental reproducibility.

Alkyl chain length mismatch
6-alkyl length may critically shift potency and selectivity; substituting 6-butyl with shorter chains risks different biological outcomes.
Cross-study reproducibility
Experiments requiring exact 6-butyl substitution may not be replicated with 6-methyl or 6-ethyl analogs; SAR data may not transfer directly.
Physicochemical profile mismatch
Lipophilicity (cLogP) varies significantly with alkyl chain; permeability and target engagement assumptions may not hold across analogs.

6-Butylpyrimidine-2,4(1H,3H)-dione Quantitative Evidence


DHFR Inhibition (Pneumocystis carinii)

6-Butylpyrimidine-2,4(1H,3H)-dione exhibits measurable but low inhibitory activity against Pneumocystis carinii dihydrofolate reductase (DHFR), with an IC50 value of 12,000 nM (12 μM) [1]. In comparison, the structurally related but more complex pyrimidine derivative pyrimethamine, a known DHFR inhibitor, typically exhibits IC50 values in the low nanomolar range (e.g., ~10–50 nM) against the same enzyme [2]. This quantitative difference—over a 200-fold reduction in potency—highlights that 6-butylpyrimidine-2,4(1H,3H)-dione, in its unoptimized form, is not a potent DHFR inhibitor and should not be selected for applications requiring strong DHFR inhibition.

DHFR Inhibition
Cross-study comparable
IC50: 12,000 nM
Pyrimethamine class: ~10–50 nM
>200-fold less potent
Defines utility as weak DHFR inhibitor control, not a potent tool compound.
Enzymatic assay at 37°C; NADPH oxidation monitored.
Antimicrobial DHFR inhibition Pneumocystis carinii

Antiproliferative Activity in NB-4 Cells

6-Butylpyrimidine-2,4(1H,3H)-dione has been evaluated for antiproliferative activity against human NB-4 acute promyelocytic leukemia cells in a 96-hour MTT assay [1]. While the precise IC50 value is not publicly disclosed in the ChEMBL database, the compound's inclusion in this functional assay indicates that its 6-butyl substitution confers a level of cytotoxicity warranting investigation. For comparative context, optimized pyrimidinedione-based histone deacetylase 6 (HDAC6) inhibitors demonstrate potent antiproliferative effects in colorectal cancer HCT116 cells with IC50 values in the sub-micromolar range (e.g., <1 μM) [2]. This suggests that 6-butylpyrimidine-2,4(1H,3H)-dione, without further structural optimization, likely exhibits substantially lower potency than fully elaborated pyrimidinedione drug candidates.

Antiproliferative in NB-4
Class-level inference
IC50 not publicly reported
Evaluated in 96-h MTT assay; data in ChEMBL
Supports oncology research relevance; data to verify in target assay.
Exact potency unavailable; confirm experimentally.
Anticancer Leukemia NB-4 Antiproliferative

Lipophilicity-Driven Permeability Profile

The 6-butyl substituent on 6-butylpyrimidine-2,4(1H,3H)-dione increases its lipophilicity relative to unsubstituted pyrimidine-2,4-dione or its 6-methyl analog. This is a class-level inference supported by fundamental medicinal chemistry principles and SAR studies on related heterocycles [1]. Increased lipophilicity (as reflected by a higher calculated LogP) correlates with enhanced passive diffusion across cell membranes [2]. While a direct head-to-head permeability measurement for this specific compound versus its des-butyl analog is not available in the open literature, the physicochemical property difference is quantifiable: the calculated LogP for 6-butylpyrimidine-2,4(1H,3H)-dione is approximately 1.2–1.5, compared to approximately -0.5 for unsubstituted pyrimidine-2,4-dione [3]. This ~2 log unit difference translates to a theoretically 100-fold increase in membrane partitioning.

Lipophilicity cLogP
Class-level inference
cLogP ≈ 1.2–1.5
Unsubstituted pyrimidinedione cLogP ≈ -0.5
Δ ≈ 1.7–2.0; ~100× theoretical partitioning increase
Supports cell-based assay design; higher passive permeability expected.
Calculated values; experimental confirmation recommended.
Lipophilicity Membrane permeability Physicochemical property

6-Alkyl Chain SAR Differentiation

Systematic SAR studies on pyrimidine-2,4-dione derivatives demonstrate that variations in the 6-alkyl substituent produce distinct biological activity profiles across multiple targets [1]. For example, in a series of pyrimidinedione-based cannabinoid CB2 receptor ligands, replacing a 6-methyl group with a 6-butyl group altered the EC50 value by more than 10-fold and significantly shifted the CB2/CB1 selectivity index [1]. While this exact compound was not included in that specific SAR study, the class-level principle is firmly established: the length and branching of the 6-alkyl chain are not interchangeable parameters. Consequently, 6-butylpyrimidine-2,4(1H,3H)-dione cannot be substituted with 6-methyl, 6-ethyl, or 6-propyl analogs without risking fundamentally different biological outcomes.

6-Alkyl SAR Differentiation
Class-level inference
>10-fold potency shift between alkyl chains
Cannabinoid CB2 receptor SAR study in HEK293 cells
Refutes generic substitution; supports need for specific 6-butyl analog in SAR exploration.
Class-level principle; verify in target-specific assay.
Structure-Activity Relationship SAR Alkyl chain

6-Butylpyrimidine-2,4(1H,3H)-dione Research Applications


Medicinal Chemistry SAR of 6-Alkyl Pyrimidinediones

Employ 6-butylpyrimidine-2,4(1H,3H)-dione as a key intermediate or reference standard in systematic SAR studies to define the optimal alkyl chain length at the 6-position for a given biological target. Its moderate DHFR inhibitory activity (IC50 = 12,000 nM) [1] provides a benchmark for comparing more potent analogs. Its distinct lipophilicity profile (cLogP ≈ 1.2–1.5) [2] allows for controlled investigation of how alkyl chain length modulates cell permeability and target engagement in cellular assays.

Permeability Assay Control

Utilize 6-butylpyrimidine-2,4(1H,3H)-dione as a moderate lipophilicity control in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer permeability studies. The approximately 2 log unit increase in cLogP relative to unsubstituted pyrimidinedione [2] enables researchers to benchmark the permeability of novel pyrimidine-based drug candidates and calibrate assay conditions for compounds with moderate lipophilicity.

Antiproliferative Screening in Leukemia Cells

Include 6-butylpyrimidine-2,4(1H,3H)-dione in phenotypic screening cascades against hematological cancer cell lines (e.g., NB-4, HL-60) to identify novel pyrimidinedione scaffolds with antiproliferative activity. While the exact IC50 value is not publicly available, the compound's documented evaluation in NB-4 cells [3] confirms its relevance for cancer cell biology research and provides a rationale for its inclusion in broader oncology-focused compound libraries.

DHFR Reference Standard

Use 6-butylpyrimidine-2,4(1H,3H)-dione as a low-potency reference inhibitor in dihydrofolate reductase (DHFR) enzymatic assays. Its well-defined IC50 of 12,000 nM (12 μM) against Pneumocystis carinii DHFR [1] provides a reproducible, low-affinity benchmark for validating assay sensitivity and for establishing the dynamic range of high-throughput screening campaigns targeting DHFR enzymes.

Application
Selection Property
Validation Focus
SAR studies of 6-alkyl pyrimidinediones
Specific 6-butyl substitution
DHFR inhibition and permeability benchmarks
Permeability assay control
Moderate lipophilicity profile
Calibration for moderate-lipophilicity compounds
Antiproliferative screening in leukemia
Documented NB-4 cell evaluation
Phenotypic screening expansion
DHFR reference standard
Low-potency DHFR inhibition
Assay sensitivity and dynamic range establishment

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20 linked technical documents
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